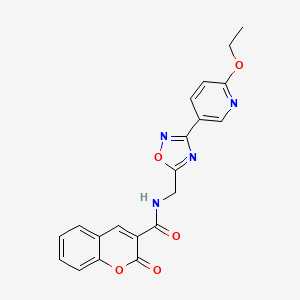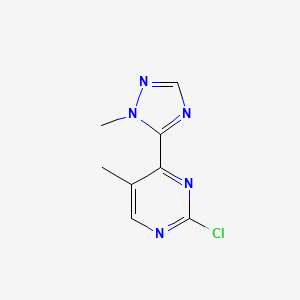
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a 1-methyl-1H-1,2,4-triazol-5-yl group at the 4-position. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylating agents under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the specific requirements of the synthesis process, such as reaction time, temperature, and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidines
科学研究应用
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine has several scientific research applications, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: : It serves as a tool in biological studies to understand the role of pyrimidines in cellular processes.
Medicine: : The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: : It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism by which 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism of action can vary based on the specific application and the derivatives involved.
相似化合物的比较
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2-chloro-5-methylpyrimidine and 4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine its unique combination of substituents provides distinct chemical and biological properties
List of Similar Compounds
2-Chloro-5-methylpyrimidine
4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
2-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-one
属性
IUPAC Name |
2-chloro-5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPZHMUPMCMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=NC=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)
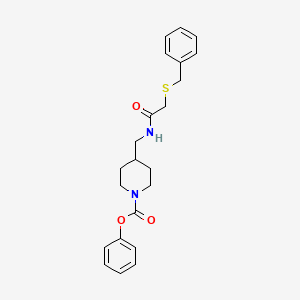
![2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2513967.png)
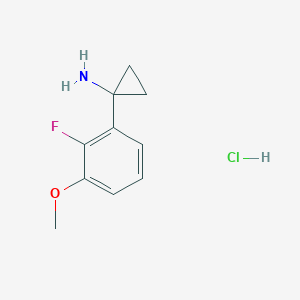
![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2513969.png)
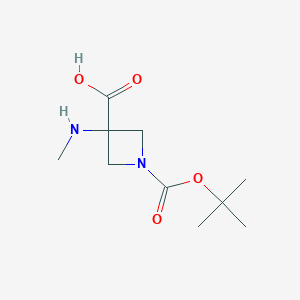

![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)
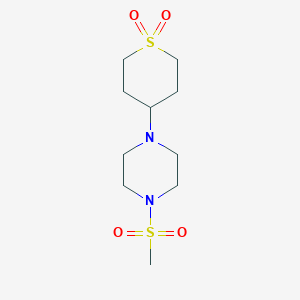
![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)
![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513984.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)
